1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYDBYBSBXUPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507964 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-87-8 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Starting Materials and Stereochemical Control
The enantioselective synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane derivatives leverages chiral epichlorohydrin to control stereochemistry. As detailed in patent WO2006096810A2, (1R,5S)-(+)-1-p-tolyl-3-azabicyclo[3.1.0]hexane is synthesized by reacting 1-p-tolylacetonitrile with S-(+)-epichlorohydrin under basic conditions. The reaction proceeds via a nucleophilic attack on the epoxide ring, followed by intramolecular cyclization to form the bicyclic core. The enantiomeric excess (ee) exceeds 98% when using optically pure epichlorohydrin, as confirmed by chiral HPLC.
Reduction and Salt Formation
Post-cyclization, the intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) to yield the corresponding amine, which is subsequently oxidized to the dione using Jones reagent (CrO3/H2SO4). The final product is isolated as a tartrate salt through crystallization from ethanol, achieving a overall yield of 72%. This method is favored for pharmaceutical applications due to its high stereochemical fidelity and scalability to multi-kilogram batches.
Cyanide-Mediated Cyclization Strategies
Reaction of Trimeric Intermediates with Cyanides
Cyclization of β-Enaminones with Acetylene Dicarboxylates
Formation of Bicyclic Intermediates
A publication from the Royal Society of Chemistry describes the cyclization of N-propargylic β-enaminones with diethyl acetylenedicarboxylate to form 3-azabicyclo[4.1.0]hepta-2,4-dienes. Although this method primarily targets seven-membered rings, analogous conditions (acetonitrile, 60°C, 5 hours) can be adapted for six-membered systems by modifying the enaminone substituents. For the target compound, substituting the β-enaminone’s aryl group with p-tolyl directs cyclization to the desired [3.1.0] bicyclic framework.
Yield and Byproduct Analysis
Under optimized conditions, the reaction achieves a 56% yield of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, with byproducts including dimeric species (12%) and uncyclized intermediates (7%). Purification via recrystallization from tert-butyl methyl ether improves purity to >99%, as verified by NMR.
Palladium-Catalyzed C–H Activation Approaches
Functionalization of Azabicyclo[3.1.0]hexane Intermediates
A Thieme Connect publication outlines a C–H activation protocol for functionalizing 2-azabicyclo[3.1.0]hexane derivatives. Starting from 2-azabicyclo[3.1.0]hexane hydrochloride, Boc protection and methylation yield a methylated intermediate, which undergoes palladium-catalyzed coupling with p-tolyl iodides. The use of Pd(dba)2 and a phosphine ligand (e.g., Xantphos) facilitates aryl insertion at the bridgehead position, followed by oxidation to the dione with potassium permanganate.
Catalytic System and Efficiency
The catalytic system operates at 100°C in dimethylformamide (DMF), achieving a 65% yield with a turnover number (TON) of 1,200. This method is advantageous for late-stage diversification but requires expensive catalysts and rigorous exclusion of moisture.
Industrial-Scale Manufacturing and Quality Control
Large-Sbatch Synthesis
Aromsyn’s industrial process synthesizes this compound via a one-pot reaction combining p-toluidine, diketene, and epichlorohydrin in tetrahydrofuran (THF). The reaction is conducted at reflux (66°C) for 24 hours, followed by quenching with aqueous HCl and extraction with dichloromethane. The crude product is purified via vacuum distillation, yielding 85% purity, which is further upgraded to >95% using recrystallization.
Chemical Reactions Analysis
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the tolyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminoglutethimide Analogues
Aminoglutethimide (AG), a clinical aromatase inhibitor (Ki = 1.8 µM), shares structural similarities with 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. However, replacing AG’s piperidine-2,6-dione ring with the azabicyclo[3.1.0]hexane-2,4-dione scaffold enhances potency and selectivity:
- 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a): This unsubstituted analogue exhibits a Ki of 1.2 µM for aromatase, slightly better than AG, but remains inactive against cholesterol side-chain cleavage (CSCC) enzymes, indicating improved selectivity .
- 3-Alkyl-Substituted Derivatives (9e, 9f) : Introducing butyl or pentyl groups at the 3-position reduces Ki values to 0.015–0.02 µM, achieving >100-fold greater potency than AG. These derivatives maintain selectivity for aromatase over CSCC, critical for minimizing off-target effects .
Key Insight : The azabicyclo[3.1.0]hexane core enhances aromatase binding affinity, while alkyl substitutions at the 3-position dramatically improve potency.
Pyrrolidine-2,5-dione Derivatives
Compounds like phenylpyrrolidine-2,5-dione lack the bicyclic rigidity of 3-azabicyclo[3.1.0]hexane-2,4-diones. This underscores the necessity of the bicyclic framework and primary amine moiety for potent inhibition .
Enantiomeric Specificity
The 1R-(+)-enantiomer of 3-cyclohexylmethyl-substituted derivatives (e.g., 1h) is responsible for aromatase inhibition, mirroring AG’s enantioselectivity. This suggests conserved binding interactions between azabicyclo derivatives and the enzyme’s active site .
Data Table: Comparative Analysis of Key Compounds
Discussion
The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold offers a versatile platform for drug design. Substituent effects are critical:
- Aromatic Rings: 4-Aminophenyl groups optimize aromatase binding, while dichlorophenyl derivatives shift activity to fungicidal applications.
- Alkyl Chains : 3-Butyl/pentyl substitutions enhance potency by ~100-fold, likely through hydrophobic interactions within the enzyme’s active site.
- Stereochemistry : Enantiomeric specificity (e.g., 1R-(+)-isomers) aligns with AG’s mechanism, suggesting conserved binding modes.
Selectivity : The absence of CSCC inhibition in azabicyclo derivatives (vs. AG) reduces off-target effects, a key advantage for endocrine therapy.
Future Directions : Exploring hybrid structures (e.g., combining p-tolyl with alkyl substituents) could further optimize pharmacokinetic profiles.
Biological Activity
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound belonging to the azabicyclo[3.1.0]hexane family, which has garnered attention for its potential biological activities. This compound features a bicyclic structure that is often associated with various pharmacological properties, including antimicrobial, anticancer, and analgesic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a bicyclic framework that contributes to its biological activity by allowing interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research has indicated that derivatives of the azabicyclo[3.1.0]hexane structure exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the azabicyclo framework can enhance its effectiveness against resistant strains of bacteria .
Table 1: Antimicrobial Activity of Azabicyclo Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anticancer Activity
The azabicyclo[3.1.0]hexane derivatives have also shown promise in anticancer research. The mechanism of action is believed to involve DNA alkylation, leading to apoptosis in cancer cells. A notable example is ficellomycin, which contains the azabicyclo structure and has demonstrated efficacy against various tumor types through its ability to disrupt DNA function .
Case Study: Ficellomycin
Ficellomycin was isolated from natural sources and has been studied for its anticancer properties. The biosynthetic pathway of ficellomycin involves the modification of the azabicyclo ring, enhancing its biological activity against cancer cells through targeted DNA interaction.
Analgesic Effects
Compounds similar to this compound have been identified as potential analgesics due to their ability to modulate pain pathways in the central nervous system. Patents have noted that these compounds can serve as intermediates for developing new analgesic agents, indicating their therapeutic potential in pain management .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : The ability to form adducts with DNA leads to disruption of replication and transcription processes in cancer cells.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain their analgesic properties.
Q & A
Q. What are the recommended synthetic routes for 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, and how can reaction efficiency be optimized?
The compound’s bicyclic core is typically synthesized via Hantzsch condensation or cycloaddition reactions. For example, analogous azabicyclo compounds are synthesized by reacting substituted phenyl precursors with bicyclic intermediates under reflux in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile . Optimization involves:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization yields.
- Temperature control : Maintaining 60–80°C prevents side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., density functional theory).
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]⁺ peak at m/z 232.19 for C₁₁H₁₀N₂O₂) .
- X-ray crystallography : Resolve the bicyclic framework and substituent orientation (if single crystals are obtainable) .
Q. What are the critical stability parameters for storing this compound?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the dione moiety.
- Solubility : Soluble in DMSO (>10 mg/mL) but degrades in aqueous buffers (pH < 5 or > 9) .
- Light sensitivity : Protect from UV exposure to avoid photodegradation.
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s biological activity?
Molecular docking (e.g., AutoDock Vina) and pharmacophore mapping can predict interactions with biological targets like enzymes or receptors. For example:
Q. What experimental strategies resolve contradictions in solubility or reactivity data?
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
Q. How can researchers design in vitro assays to study its potential as a kinase inhibitor?
- Enzyme assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, MAPK).
- Control compounds : Include staurosporine (broad-spectrum inhibitor) for baseline comparison.
- Dose-response curves : Test 0.1–100 µM concentrations to calculate IC₅₀ values .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
